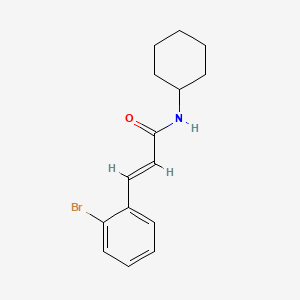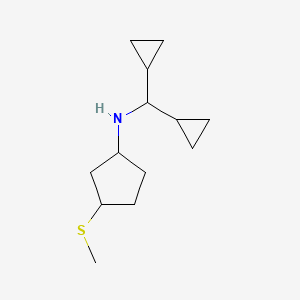
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively researched for its potential as an anti-cancer agent. It was originally discovered as a tumor necrosis factor (TNF) inducer and has since been found to have multiple mechanisms of action, including the activation of the immune system and the inhibition of angiogenesis.
Mécanisme D'action
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has multiple mechanisms of action. It has been found to induce the production of TNF, which can lead to the destruction of tumor cells. It also activates the immune system, leading to the recruitment of immune cells to the site of the tumor. Additionally, N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to have multiple biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are important for the immune response. It also activates the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, making it a well-characterized compound. However, N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has some limitations as well. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is the development of analogs that may have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that may predict response to N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide treatment. Additionally, there is interest in combining N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide with other therapies, such as immunotherapy or targeted therapy, to improve treatment outcomes. Finally, there is a need for further studies to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide and its potential role in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is purified through recrystallization.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has been shown to have activity against a variety of tumor types, including lung, colon, and breast cancer. It has also been found to enhance the effects of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)14-13(16)12-7-10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXPJDMVXVXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)



![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)


![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
